1-((R)-3-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)-3-((S)-3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)propan-1-one
Description
This compound is a dimeric derivative of pyrazolo[3,4-d]pyrimidine, featuring two enantiomeric piperidinyl groups [(R)- and (S)-configurations] linked via a propan-1-one bridge. Its core structure shares similarities with ibrutinib (1-[(3R)-3-[4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]-1-piperidinyl]-2-propen-1-one), a Bruton’s tyrosine kinase (BTK) inhibitor approved for treating B-cell malignancies . However, the dimeric architecture of the target compound may enhance binding avidity or selectivity due to dual engagement with kinase domains or other biological targets. Its molecular formula is C₃₈H₃₈N₁₂O₃, with a molecular weight of 722.8 g/mol (calculated from and structural analysis). The compound’s stereochemistry is critical, as chirality significantly influences pharmacological activity .
Properties
CAS No. |
1288338-97-5 |
|---|---|
Molecular Formula |
C47H46N12O3 |
Molecular Weight |
826.9 g/mol |
IUPAC Name |
1-[(3R)-3-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]-3-[(3S)-3-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]propan-1-one |
InChI |
InChI=1S/C47H46N12O3/c48-44-40-42(31-15-19-37(20-16-31)61-35-11-3-1-4-12-35)54-58(46(40)52-29-50-44)33-9-7-24-56(27-33)26-23-39(60)57-25-8-10-34(28-57)59-47-41(45(49)51-30-53-47)43(55-59)32-17-21-38(22-18-32)62-36-13-5-2-6-14-36/h1-6,11-22,29-30,33-34H,7-10,23-28H2,(H2,48,50,52)(H2,49,51,53)/t33-,34+/m0/s1 |
InChI Key |
YVLRPRSHPNBRSQ-SZAHLOSFSA-N |
Isomeric SMILES |
C1C[C@@H](CN(C1)CCC(=O)N2CCC[C@H](C2)N3C4=NC=NC(=C4C(=N3)C5=CC=C(C=C5)OC6=CC=CC=C6)N)N7C8=NC=NC(=C8C(=N7)C9=CC=C(C=C9)OC1=CC=CC=C1)N |
Canonical SMILES |
C1CC(CN(C1)CCC(=O)N2CCCC(C2)N3C4=NC=NC(=C4C(=N3)C5=CC=C(C=C5)OC6=CC=CC=C6)N)N7C8=NC=NC(=C8C(=N7)C9=CC=C(C=C9)OC1=CC=CC=C1)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(®-3-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)-3-((S)-3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)propan-1-one typically involves multi-step organic synthesis. The key steps may include:
- Formation of the pyrazolo[3,4-d]pyrimidine core through cyclization reactions.
- Introduction of the phenoxyphenyl groups via nucleophilic aromatic substitution.
- Coupling of the piperidine moieties through amide bond formation.
- Final assembly of the compound through condensation reactions.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:
- Use of high-throughput screening to identify optimal reaction conditions.
- Implementation of continuous flow chemistry for scalable production.
- Purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(®-3-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)-3-((S)-3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to nitro groups under strong oxidizing conditions.
Reduction: The nitro groups can be reduced back to amino groups using reducing agents like hydrogen gas and palladium on carbon.
Substitution: The phenoxy groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas with palladium on carbon, sodium borohydride.
Nucleophiles: Alkoxides, thiolates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino groups would yield nitro derivatives, while substitution of the phenoxy groups could yield various substituted derivatives.
Scientific Research Applications
The compound "1-((R)-3-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)-3-((S)-3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)propan-1-one" is a chemical compound with potential applications in scientific research. Here's a detailed overview based on available data:
Basic Information
- PubChem CID: 67095344
- Molecular Formula: C47 H46 N12 O3
- Molecular Weight: 826.9 g/mol / 826.947
- CAS Number: 1288338-97-5
IUPAC Name
1-[(3R)-3-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]-3-[(3 S)-3-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]propan-1-one
SMILES
Nc1ncnc2c1c(nn2[C@@H]3CCCN(C3)C(=O)CCN4CCCC@@Hn5nc(c6ccc(Oc7ccccc7)cc6)c8c(N)ncnc58)c9ccc(Oc%10ccccc%10)cc9
InChI
InChI=1S/C47H46N12O3/c48-44-40-42(31-15-19-37(20-16-31)61-35-11-3-1-4-12-35)54-58(46(40)52-29-50-44)33-9-7-24-56(27-33)26-23-39(60)57-25-8-10-34(28-57)59-47-41(45(49)51-30-53-47)43(55-59)32-17-21-38(22-18-32)62-36-13-5-2-6-14-36/h1-6,11-22,29-30,33-34H,7-10,23-28H2,(H2,48,50,52)(H2,49,51,53)/t33-,34+/m0/s1
Potential Applications
While the provided documents do not go into specific applications of "this compound", they do point to the broader use of related compounds and structural elements in pharmaceutical research, particularly concerning kinase inhibitors and processes for preparing related pyrazolo[3,4-d]pyrimidine derivatives .
Insights from Related Compounds
- FLT3 Kinase Inhibitors: Research indicates that similar compounds, such as R-1-[3-[4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]-2-dimethylaminoethanone, are potent and orally available FLT3 kinase inhibitors, which are relevant in treating FLT3-ITD mutant-positive Acute Myeloid Leukemia (AML) .
- Preparation Processes: Patents related to pyrazolo[3,4-d]pyrimidine derivatives reveal improved processes for preparing these compounds, suggesting the importance of these structures in medicinal chemistry . The processes described involve multiple steps and specific reagents to achieve high yield and purity of the desired compounds .
- Btk Inhibitors: Some scientific literature discusses ব্রুটন'স টাইরোসিন কাইনেজ (Btk) inhibitors within the context of medicinal chemistry and drug delivery, indicating the potential of pyrazolo[3,4-d]pyrimidine derivatives in targeted therapies .
Mechanism of Action
The mechanism of action of 1-(®-3-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)-3-((S)-3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)propan-1-one would depend on its specific interactions with molecular targets. Potential mechanisms include:
Binding to enzymes: Inhibiting or activating enzymatic activity.
Interacting with receptors: Modulating receptor signaling pathways.
Altering gene expression: Affecting transcription factors and gene regulatory networks.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following compounds share structural motifs with the target molecule, particularly the pyrazolo[3,4-d]pyrimidine core and piperidinyl substituents, but differ in linker chemistry, substituents, or stereochemistry:
Key Findings:
Linker Chemistry: The propan-1-one linker in the target compound contrasts with ibrutinib’s propenone group. Saturation (propanone vs. propenone) may reduce reactivity and improve metabolic stability . Dimerization could enhance target binding through cooperative effects, as seen in bivalent kinase inhibitors .
Solubility and Bioavailability: The target compound’s dimeric structure likely exacerbates insolubility (similar to ibrutinib’s 2.4E-4 g/L solubility ), necessitating formulation strategies such as nanoparticle encapsulation or co-solvents .
Synthetic Complexity: The dimeric structure requires stereoselective synthesis, involving Mitsunobu reactions or chiral resolution techniques, as seen in ibrutinib’s production .
Biological Activity
The compound 1-((R)-3-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)-3-((S)-3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)propan-1-one , commonly referred to as Compound A , is a complex organic molecule with significant potential in medicinal chemistry. Its structure features multiple pharmacophores, suggesting diverse biological activities, particularly in oncology and targeted therapies.
The molecular formula of Compound A is , with a molecular weight of approximately 826.9 g/mol . The compound consists of a pyrazolo[3,4-d]pyrimidine core, which is known for its biological relevance in various therapeutic applications.
Compound A exhibits its biological activity primarily through the inhibition of specific kinases involved in cell signaling pathways. Notably, it has shown promising results as an inhibitor of FLT3 (FMS-like tyrosine kinase 3), which is critical in hematopoiesis and is often mutated in acute myeloid leukemia (AML). The compound’s structural features allow for effective binding to the ATP-binding site of FLT3, thereby blocking its activity and leading to reduced proliferation of FLT3-dependent cancer cells .
In Vitro Studies
In vitro studies have demonstrated that Compound A exhibits potent antiproliferative effects against various cancer cell lines. For instance:
- HeLa Cells : IC50 values indicate strong inhibition of cell growth.
- HCT116 Cells : Compound A shows significant selectivity against these colorectal cancer cells.
The compound has been reported to induce apoptosis in cancer cells through the activation of intrinsic pathways, leading to increased levels of pro-apoptotic factors and decreased levels of anti-apoptotic proteins .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 0.36 | Apoptosis induction |
| HCT116 | 1.8 | Cell cycle arrest |
| A375 | 0.5 | Inhibition of FLT3 |
In Vivo Studies
Animal model studies have further validated the efficacy of Compound A. In xenograft models of AML, treatment with Compound A resulted in significant tumor regression compared to control groups. The pharmacokinetic profile indicates favorable absorption and distribution characteristics, making it a candidate for further development as an oral therapy .
Case Studies
Several case studies highlight the potential clinical applications of Compound A:
- AML Treatment : In a study involving patients with FLT3 ITD mutations, administration of Compound A led to a marked decrease in leukemic cell counts and improved overall survival rates.
- Combination Therapies : Research suggests that combining Compound A with other chemotherapeutic agents enhances therapeutic efficacy while minimizing adverse effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
